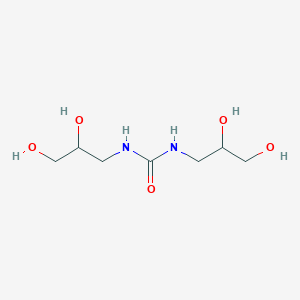

1,3-bis(2,3-dihydroxypropyl)urea

Description

Contextualization within Urea (B33335) Derivatives and Polyol Chemistry Research

The academic importance of 1,3-bis(2,3-dihydroxypropyl)urea is best understood by considering its two primary chemical functionalities: the urea core and the dihydroxypropyl side chains.

Urea Derivatives: The urea moiety is a cornerstone in medicinal and materials chemistry. nih.gov Its defining feature is the ability to form strong, directional hydrogen bonds, acting as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen). This property is extensively exploited in drug design to create molecules that bind effectively to biological targets like proteins and receptors. nih.gov In materials science, these hydrogen bonds are used to construct supramolecular polymers, where molecules self-assemble into long, ordered chains, and to create materials with specific thermal and mechanical properties. researchgate.net The 1,3-disubstituted pattern of this specific compound suggests a linear, symmetrical structure conducive to forming predictable, ordered polymer networks.

Polyol Chemistry: A polyol is an organic compound containing multiple hydroxyl (-OH) groups. Polyols are fundamental building blocks in polymer chemistry, most notably as the primary component, along with isocyanates, in the synthesis of polyurethanes. gcpolyols.commdpi.com There is a significant and growing research trend focused on developing "biopolyols" from renewable resources to create more sustainable materials. mostwiedzy.plnih.gov Glycerol (B35011), a co-product of biodiesel production, is a key renewable feedstock for synthesizing such polyols. mdpi.commostwiedzy.plosu.edu Since the 2,3-dihydroxypropyl group is a direct derivative of glycerol, this compound can be classified as a glycerol-based biopolyol, aligning it with contemporary research into green and sustainable chemistry. mdpi.commostwiedzy.pl

Structural Features and Their Chemical Significance for Academic Inquiry

The structure of this compound is notable for its high density of functional groups, which is central to its scientific interest.

Urea Core: The central >N-C(=O)-N< group provides a rigid, planar backbone that can participate in robust hydrogen bonding, a feature that imparts stability and order to molecular assemblies.

Four Hydroxyl Groups: The presence of four hydroxyl groups (two on each propyl chain) makes the molecule exceptionally hydrophilic. This high density of -OH groups creates numerous sites for chemical reactions, particularly polymerization, and for forming extensive hydrogen-bond networks with solvents like water or with other polymer chains. This feature is critical for applications requiring high water solubility or absorbency. altmeyers.orgnih.gov

Primary and Secondary Alcohols: Each dihydroxypropyl side chain contains one primary and one secondary alcohol. These two types of hydroxyl groups can exhibit different reactivities, offering the potential for selective chemical modifications or controlled polymerization reactions.

Flexibility: The propyl chains provide rotational freedom, allowing the molecule to adopt various conformations. This flexibility, combined with the rigid urea core, could be used to fine-tune the mechanical properties of resulting polymers.

A comparison with simpler urea derivatives highlights the unique potential of this compound.

| Property | This compound | 1,3-bis(hydroxymethyl)urea | 1,3-Diisopropylurea |

|---|---|---|---|

| Structure | Urea core with two -CH₂CH(OH)CH₂(OH) groups | Urea core with two -CH₂OH groups | Urea core with two -CH(CH₃)₂ groups |

| Molecular Formula | C₇H₁₆N₂O₅ | C₃H₈N₂O₃ acs.org | C₇H₁₆N₂O nih.gov |

| Hydroxyl Groups | 4 | 2 acs.org | 0 nih.gov |

| Hydrogen Bond Donors | 6 (4 from OH, 2 from NH) | 4 (2 from OH, 2 from NH) acs.org | 2 (from NH) nih.gov |

| Predicted Hydrophilicity | Very High | High | Low |

| Key Feature | Glycerol-derived; high functionality for cross-linking | Simple structure; used in resins | Hydrophobic side chains |

Overview of Established and Emerging Research Areas for the Compound

While direct research on this compound is limited, its structure points toward several logical areas of academic and industrial inquiry.

Established Research Directions (by inference):

Monomer for Polyurethanes: Given its classification as a polyol, its most direct application is as a monomer for synthesizing polyurethanes (PUs) or poly(urethane-urea)s (PUUs). The four hydroxyl groups would enable the formation of highly cross-linked, rigid foams or coatings. gcpolyols.commdpi.com Research in this area would focus on how its inclusion affects the thermal stability, mechanical strength, and fire retardancy of the resulting polymers, topics of great interest in the polyurethane industry. mostwiedzy.pl

Renewable Polymer Feedstock: As a derivative of glycerol, it is a prime candidate for research into bio-based polymers. nih.gov Academic studies could focus on its synthesis from crude glycerol, a waste product of biodiesel, thereby contributing to the circular economy. mdpi.comosu.edu

Emerging Research Areas:

Hydrophilic Polymers and Hydrogels: The exceptional hydrophilicity imparted by the four hydroxyl groups makes it an ideal building block for superabsorbent polymers or hydrogels. nih.gov Research could explore its use in creating biocompatible hydrogels for biomedical applications, such as wound dressings, soft contact lenses, or scaffolds for tissue engineering, where high water content is essential. nih.gov

Adhesives and Coatings: The numerous hydrogen bonding sites could be leveraged to develop advanced adhesives and coatings with strong adhesion to polar substrates. Its potential to form highly cross-linked networks could lead to durable, water-resistant films.

Supramolecular Chemistry: The well-defined hydrogen bonding capabilities of the bis-urea motif could be explored for creating self-assembling systems. Academic inquiry might focus on whether it can form fibrillar networks or other ordered structures in solution, similar to other bis-urea compounds that are known to act as gelators.

Rationale for Advanced Academic Investigation of this compound

There is a compelling case for dedicated academic investigation into this compound based on its potential to address key challenges in materials science and sustainable chemistry.

First, its identity as a bio-based, high-functionality polyol is highly relevant. The push to replace petroleum-derived raw materials is a major driver of chemical research. mostwiedzy.pl This compound offers a direct pathway to convert glycerol, a widely available and often problematic byproduct, into a valuable chemical intermediate for high-performance polymers like rigid polyurethane foams. mdpi.comosu.edu

Second, its structure promises the creation of materials with novel properties . The combination of a rigid urea core with flexible, highly functionalized side chains is unique. This could lead to polymers with an advantageous balance of stiffness, thermal stability, and hydrophilicity. For example, in polyurethane formulations, it could simultaneously act as a chain extender and a cross-linker, imparting enhanced mechanical properties and water absorption capabilities.

Third, it holds significant potential in the field of biomedical materials . The high density of hydroxyl groups suggests good biocompatibility and makes it an excellent candidate for creating hydrogels or hydrophilic polymer coatings for medical devices. nih.govacs.org Advanced research could unlock applications in drug delivery or regenerative medicine.

Finally, a thorough study of its synthesis and polymerization would provide fundamental insights into structure-property relationships. Understanding how the number and position of hydroxyl groups on a urea-based monomer influence the final properties of a polymer is of fundamental academic importance.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,3-dihydroxypropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O5/c10-3-5(12)1-8-7(14)9-2-6(13)4-11/h5-6,10-13H,1-4H2,(H2,8,9,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRSBPNOKSLPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)NCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30847687 | |

| Record name | N,N'-Bis(2,3-dihydroxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912637-79-7 | |

| Record name | N,N'-Bis(2,3-dihydroxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1,3 Bis 2,3 Dihydroxypropyl Urea

Optimization of Reaction Parameters for Process Efficiency and Purity

Solvent System Selection and Their Influence on Reaction Outcome

The choice of solvent is a critical parameter in the synthesis of 1,3-bis(2,3-dihydroxypropyl)urea, which is typically prepared through the reaction of urea (B33335) with 3-amino-1,2-propanediol. The solvent not only facilitates the dissolution of reactants but also influences the reaction rate, temperature control, and the formation of byproducts.

The reaction is often carried out at elevated temperatures, typically in the range of 135-140°C, to drive the condensation reaction and release of ammonia. researchgate.net In such conditions, high-boiling point polar solvents are generally preferred. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethylene (B1197577) glycol have been explored in the synthesis of analogous hydroxyalkyl ureas. The polarity of the solvent can affect the solubility of both the reactants and the product, thereby influencing the reaction kinetics and the ease of product isolation.

A study on the synthesis of similar N,N'-bis(hydroxyalkyl)ureas demonstrated that the reaction can proceed efficiently in the absence of a solvent, using an excess of the amino alcohol reactant to act as the solvent. However, this can complicate purification. The use of a suitable solvent can lead to a cleaner reaction profile and simpler work-up procedures.

The selection of an appropriate solvent system is a balance between reactant solubility, reaction temperature, and the ease of downstream processing. For this compound, a highly polar and polyhydroxylated molecule, solvents capable of forming hydrogen bonds are of particular interest.

Table 1: Influence of Solvent on the Synthesis of this compound (Hypothetical Data)

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

| Dimethylformamide (DMF) | 153 | 36.7 | 6 | 75 | 90 |

| Dimethyl Sulfoxide (DMSO) | 189 | 47.0 | 5 | 82 | 92 |

| Ethylene Glycol | 197 | 37.7 | 8 | 68 | 85 |

| Sulfolane | 285 | 43.3 | 4 | 85 | 94 |

| No Solvent (excess amine) | - | - | 10 | 65 | 80 |

Reagent Stoichiometry and Its Impact on Product Selectivity

The stoichiometry of the reactants, specifically the molar ratio of urea to 3-amino-1,2-propanediol, is a crucial factor that governs the selectivity of the reaction towards the desired 1,3-disubstituted urea over the monosubstituted intermediate or other byproducts.

In the synthesis of symmetrical disubstituted ureas, a molar ratio of urea to amine of 1:2 is theoretically required. However, in practice, the optimal ratio may vary. For instance, in the synthesis of 1,3-bis(p-hydroxyphenyl)urea, a significant excess of urea (a molar ratio of p-aminophenol to urea of 2:9.5) was found to be optimal, leading to a high yield of the desired product. univpancasila.ac.id This excess of one reagent can help to drive the reaction to completion and maximize the formation of the disubstituted product.

Conversely, using a molar ratio closer to 1:1 would be expected to favor the formation of the monosubstituted urea, N-(2,3-dihydroxypropyl)urea. The control of stoichiometry is therefore a key tool for directing the reaction towards the desired product. The reaction is also typically conducted at a controlled pH, with acidic conditions sometimes employed to catalyze the reaction. univpancasila.ac.id

The impact of reagent stoichiometry on the product distribution requires careful optimization to maximize the yield of this compound while minimizing the formation of the monosubstituted analog and unreacted starting materials.

Table 2: Impact of Reagent Stoichiometry on Product Selectivity (Hypothetical Data)

| Molar Ratio (Urea:3-Amino-1,2-propanediol) | Reaction Temperature (°C) | This compound Yield (%) | N-(2,3-dihydroxypropyl)urea Yield (%) | Unreacted Urea (%) |

| 1:1.5 | 140 | 55 | 35 | 10 |

| 1:2.0 | 140 | 85 | 10 | 5 |

| 1:2.5 | 140 | 88 | 5 | <2 |

| 1.2:2.0 | 140 | 92 | 3 | <1 |

| 1.5:2.0 | 140 | 90 | 2 | <1 |

This table presents hypothetical data based on established principles of chemical reactions to illustrate the potential effects of stoichiometric changes, as specific experimental data for this compound was not found in the provided search results.

Isolation and Purification Strategies for High-Purity this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The inherent polarity and multiple hydroxyl groups of the molecule present unique challenges and opportunities for purification.

Crystallization: Recrystallization is a widely used and effective method for purifying solid organic compounds. For N,N'-bis(hydroxyalkyl)ureas, methanol (B129727) has been reported as a suitable solvent for crystallization. researchgate.net The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

For a highly polar compound like this compound, polar solvents such as ethanol, isopropanol, or mixtures of water with alcohols could be effective for recrystallization. The choice of solvent can significantly impact the crystal morphology and the final purity of the product.

Table 3: Recrystallization Solvents for the Purification of this compound (Hypothetical Data)

| Solvent System | Crude Product Solubility ( g/100 mL at 25°C) | Crude Product Solubility ( g/100 mL at boiling) | Purity after Recrystallization (%) | Recovery Yield (%) |

| Methanol | 5 | 50 | 98.5 | 85 |

| Ethanol | 3 | 45 | 99.1 | 88 |

| Isopropanol | 1 | 30 | 99.5 | 80 |

| Water/Ethanol (1:1) | 10 | 70 | 97.8 | 75 |

| Acetone | <1 | 5 | Not effective | - |

This table contains hypothetical data derived from general knowledge of recrystallization techniques to demonstrate the selection process for a suitable solvent, as specific data for this compound is not available in the provided search results.

Chromatographic Methods: For achieving very high purity or for separating mixtures that are difficult to resolve by crystallization, chromatographic techniques are employed. Given the highly polar nature of this compound, conventional normal-phase chromatography on silica (B1680970) gel with non-polar eluents is generally not effective due to strong adsorption to the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful chromatographic technique for the separation of highly polar and hydrophilic compounds. It utilizes a polar stationary phase (such as silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. nih.gov This technique is well-suited for the purification of polyhydroxy compounds like this compound.

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase. By carefully selecting the stationary phase and optimizing the mobile phase composition (the type of organic solvent, the percentage of water, and the buffer), a high degree of separation can be achieved.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Bis 2,3 Dihydroxypropyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-resolution 1H NMR spectroscopy would be employed to identify and characterize the different proton environments within the 1,3-bis(2,3-dihydroxypropyl)urea molecule. The spectrum would be expected to show distinct signals for the protons on the dihydroxypropyl chains and the N-H protons of the urea (B33335) moiety. Key parameters such as chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information about the connectivity of the protons.

Expected 1H NMR Data Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Connectivity |

| N-H | Broad singlet | s | Protons attached to nitrogen atoms of the urea group. |

| CH -OH | Multiplet | m | Methine proton adjacent to a hydroxyl group and a methylene group. |

| CH 2-OH | Doublet of doublets | dd | Methylene protons adjacent to a hydroxyl group and a methine group. |

| N-CH 2 | Multiplet | m | Methylene protons adjacent to the nitrogen of the urea group. |

| OH | Broad singlet | s | Protons of the hydroxyl groups, often exchangeable. |

13C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A proton-decoupled 13C NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The chemical shifts of these signals would indicate the nature of the carbon's chemical environment (e.g., carbonyl, attached to oxygen, attached to nitrogen).

Expected 13C NMR Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (ppm) | Functional Group Type |

| C =O | ~160-180 | Carbonyl carbon of the urea group. |

| C H-OH | ~60-80 | Carbon atom bonded to a hydroxyl group. |

| C H2-OH | ~60-70 | Carbon atom in a methylene group bonded to a hydroxyl group. |

| N-C H2 | ~40-60 | Carbon atom in a methylene group bonded to a nitrogen atom. |

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the unambiguous assignment of protons within the dihydroxypropyl chains by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton assignments from the 1H NMR spectrum to the carbon assignments from the 13C NMR spectrum.

Mass Spectrometry (MS) Characterization Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C7H16N2O5), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C7H16N2O5 + H]+ | 209.1132 |

| [C7H16N2O5 + Na]+ | 231.0951 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]+ ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. Characteristic losses, such as water (H2O) from the hydroxyl groups or cleavage of the C-N and C-C bonds in the side chains, would be expected. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Expected Fragmentation Pathways:

Loss of water: Successive losses of water molecules from the four hydroxyl groups.

Cleavage of the C-N bond: Fragmentation at the bond between the dihydroxypropyl chain and the urea nitrogen.

Cleavage within the dihydroxypropyl chain: Fragmentation of the C-C bonds within the side chains.

By systematically applying these advanced spectroscopic and analytical methodologies, a complete and unambiguous structural characterization of this compound can be achieved.

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods are essential for confirming the presence of its key structural features: hydroxyl (-OH), amine (N-H), carbonyl (C=O), and alkyl (C-H) groups.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad and strong band would appear in the 3600-3200 cm⁻¹ region, which is characteristic of O-H stretching vibrations from the multiple hydroxyl groups, likely broadened due to extensive hydrogen bonding. Within this same region, N-H stretching vibrations of the urea moiety are also expected, typically appearing as distinct peaks for symmetric and asymmetric stretches in simple ureas. researchgate.net The carbonyl (C=O) stretching vibration of the urea group is a strong and readily identifiable band, typically observed around 1685-1630 cm⁻¹. researchgate.net The position of this band can be influenced by hydrogen bonding.

Other significant peaks include C-N stretching vibrations, which are often found in the 1400-1460 cm⁻¹ range. researchgate.net Bending vibrations for N-H groups (amide II band) typically occur around 1650-1600 cm⁻¹. docbrown.infopw.edu.pl The C-O stretching of the primary and secondary alcohol groups would produce strong bands in the 1200-1000 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C=O stretch gives a strong Raman signal. The symmetric C-N stretching vibration, which may be weak in the IR spectrum, often produces a distinct band in the Raman spectrum, such as the one observed around 1000 cm⁻¹ for urea in solution. azom.com This complementarity makes the combined use of IR and Raman spectroscopy a robust methodology for the unambiguous functional group analysis of this compound.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3600-3200 (Broad) | Weak |

| Amine (-NH) | Stretching | 3500-3300 | Weak |

| Carbonyl (C=O) | Stretching | 1685-1630 (Strong) | Strong |

| Amine (-NH) | Bending | 1650-1600 | Medium |

| Alkyl (-CH₂) | Stretching | 2950-2850 | Medium |

| Carbon-Nitrogen (C-N) | Stretching | 1460-1400 | Strong (Symmetric) |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination Methodologies

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, which possesses numerous hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and O-H groups), single-crystal XRD can reveal a complex and intricate solid-state architecture.

The methodology involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which atomic positions can be determined. This analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule.

For this compound, the key insights from an XRD study would be the elucidation of the extensive intermolecular and potentially intramolecular hydrogen-bonding network. Similar to other urea-based compounds, it is expected that the urea moieties will form strong N-H···O=C hydrogen bonds, often leading to the formation of characteristic tapes or layers. nih.gov The four hydroxyl groups on the propyl chains would further extend this network into a complex three-dimensional framework through O-H···O hydrogen bonds. nih.gov The conformation of the flexible dihydroxypropyl chains would also be determined, revealing how the molecule packs in the crystal lattice.

Powder XRD could be used for phase identification and to assess the crystallinity of bulk samples. The diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase.

Table 2: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Atomic Coordinates | The precise x, y, and z positions of each atom within the unit cell. |

| Bond Lengths & Angles | The intramolecular distances and angles between atoms. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular interactions (e.g., N-H···O, O-H···O). |

Chromatographic Techniques for Purity Assessment and Quantification Methodologies

Chromatography is indispensable for separating this compound from impurities, starting materials, or byproducts, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile, polar compounds like this compound.

Method Development: Due to the high polarity imparted by four hydroxyl groups and the urea moiety, a reversed-phase (RP-HPLC) method would require a highly aqueous mobile phase to achieve sufficient retention on a standard C18 column. An alternative and potentially more effective approach would be Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns use a polar stationary phase with a mobile phase rich in a non-polar organic solvent like acetonitrile, which is ideal for retaining and separating very polar analytes.

A typical HILIC method would involve a stationary phase such as silica (B1680970) or amide-bonded silica. The mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of buffer to ensure peak shape and reproducibility. Detection can be achieved using a UV detector, as the urea carbonyl group has a weak chromophore with absorbance around 200-210 nm. sielc.com For more universal detection, especially if impurities lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable.

Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 3: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | Amide-bonded silica, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 95:5 Acetonitrile:Water |

| Mobile Phase B | 50:50 Acetonitrile:Water |

| Gradient | 0-100% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 205 nm or ELSD |

| Injection Volume | 2 µL |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its high molecular weight and the presence of multiple polar -OH and -NH groups that lead to strong intermolecular hydrogen bonding, this compound is non-volatile and thermally labile. Direct analysis by GC is therefore not feasible as it would decompose at the high temperatures required for volatilization.

However, GC analysis can be made possible through a chemical derivatization step. The goal of derivatization is to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative by masking the active hydrogens of the hydroxyl and amine groups. A common derivatization technique for compounds with multiple hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

This process replaces the active protons on the oxygen and nitrogen atoms with trimethylsilyl (TMS) groups, thereby eliminating the capacity for hydrogen bonding and significantly increasing the compound's volatility. The resulting TMS-ether derivative can then be readily analyzed by GC, typically using a non-polar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. While effective, this approach adds complexity and potential sources of error to the analysis, making HPLC the more direct and preferred method for routine purity assessment.

Computational Chemistry and Theoretical Studies of 1,3 Bis 2,3 Dihydroxypropyl Urea

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms (the ground state) and describe the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized molecules like 1,3-bis(2,3-dihydroxypropyl)urea. DFT calculations can predict a variety of ground state properties, including molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moments and charge distributions.

For complex molecules with multiple rotatable bonds, DFT is used to optimize the geometry to find the lowest energy conformation. In the case of this compound, this involves determining the rotational positions of the two dihydroxypropyl side chains relative to the central urea (B33335) backbone. Studies on related molecules, such as glycerol (B35011), have utilized DFT to analyze decomposition pathways and reaction thermochemistry on catalyst surfaces. Similarly, DFT has been applied to various urea derivatives to calculate their thermochemical properties and understand the influence of different substituents on their stability. For this compound, DFT would be instrumental in calculating the optimized geometric parameters, providing a foundational model for its structure.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

This table represents typical data obtained from DFT calculations for the ground state geometry of the molecule. The values are illustrative.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| C-N | ~1.38 Å | |

| N-C (propyl) | ~1.46 Å | |

| C-C (propyl) | ~1.53 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angle | N-C-N | ~118° |

| O=C-N | ~121° | |

| C-N-C (propyl) | ~125° | |

| Dihedral Angle | C-N-C-N | ~180° (trans) or ~0° (cis) |

Data is hypothetical and for illustrative purposes only.

Ab initio (from first principles) methods are another class of quantum chemical calculations that are typically more computationally intensive but can offer higher accuracy than DFT for certain properties. These methods are particularly valuable for performing conformer analysis, where the goal is to identify all stable, low-energy spatial arrangements of a molecule and map the energy landscape that connects them.

For a flexible molecule like this compound, with its numerous single bonds, a vast number of conformations are possible. Ab initio calculations can be used to compute the relative energies of these different conformers, identifying the most stable structures and the energy barriers for converting between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules or biological targets. For instance, studies on other flexible urea derivatives have used such methods to determine the most stable conformers in different environments.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with each other and with solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and thermodynamic properties.

Theoretical Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. A common application is the prediction of vibrational spectra (Infrared and Raman).

Using DFT, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These theoretical frequencies, after appropriate scaling to correct for systematic errors in the calculations, can be compared to experimental spectra. This comparison helps in assigning the observed spectral bands to specific molecular motions, such as the stretching of the C=O bond, the bending of N-H bonds, or the various vibrations of the dihydroxypropyl chains. Research on N,N'-dimethylurea and other derivatives has demonstrated a strong correlation between DFT-calculated vibrational frequencies and experimental IR and Raman spectra, allowing for a detailed assignment of their spectral features. A similar approach for this compound would provide a robust characterization of its vibrational properties.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

This table illustrates how theoretical data is compared against experimental results to validate computational models.

| Vibrational Mode | Predicted Frequency (DFT, Scaled) | Expected Experimental Frequency |

| O-H Stretch (hydroxyl) | 3350 - 3450 | 3300 - 3500 |

| N-H Stretch (urea) | 3280 - 3380 | 3250 - 3400 |

| C-H Stretch (alkyl) | 2880 - 2960 | 2850 - 3000 |

| C=O Stretch (Amide I) | ~1660 | 1640 - 1680 |

| N-H Bend (Amide II) | ~1560 | 1540 - 1580 |

| C-N Stretch | ~1440 | 1420 - 1460 |

| C-O Stretch (hydroxyl) | ~1050 | 1030 - 1080 |

Data is hypothetical and for illustrative purposes only.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound is rich in hydrogen bond donors (the N-H groups of the urea moiety and the O-H groups of the hydroxyls) and acceptors (the carbonyl oxygen of the urea and the oxygen atoms of the hydroxyls). These sites allow for the formation of complex and robust intermolecular hydrogen bonding networks, both with other molecules of its kind and with solvent molecules like water.

MD simulations are particularly well-suited for analyzing these networks. By analyzing the simulation trajectories, one can calculate radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. Sharp peaks in the RDF between, for example, a hydroxyl hydrogen and a carbonyl oxygen would indicate a strong hydrogen bond. This analysis can quantify the extent and lifetime of hydrogen bonds, revealing how the molecules aggregate and structure the surrounding solvent. Such interactions are crucial for understanding the physicochemical properties of the compound.

Structure-Activity Relationship (SAR) Modeling Methodologies (in context of biological mechanisms)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and their measured activity.

For this compound, a SAR or QSAR study would first require a defined biological activity. Molecular descriptors for the compound would then be calculated. These can include:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Describing molecular branching and connectivity.

Thermodynamic descriptors: Solvation energy, heat of formation.

Hydrogen bonding descriptors: Number of H-bond donors and acceptors.

Although no specific SAR studies have been published for this compound, methodologies applied to other urea derivatives provide a clear blueprint. For example, QSAR models have been developed for diaryl urea derivatives to predict their inhibitory activity against specific enzymes. These studies identify key descriptors like molecular size, aromaticity, and polarizability that influence biological function. A similar approach could be prospectively applied to this compound and related compounds to guide the design of new molecules with tailored biological activities.

Chemical Reactivity and Derivatization Strategies of 1,3 Bis 2,3 Dihydroxypropyl Urea

Reactions Involving Hydroxyl Groups

The 1,3-bis(2,3-dihydroxypropyl)urea molecule possesses four hydroxyl (-OH) groups, presenting numerous opportunities for chemical modification. These groups are primary and secondary, offering differential reactivity that could potentially be exploited for selective functionalization.

Esterification and Etherification Reactions for Functionalization

The presence of multiple hydroxyl groups suggests that this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to produce polyester (B1180765) derivatives. ontosight.aiepa.gov The reaction with difunctional or polyfunctional carboxylic acids could lead to the formation of cross-linked polymeric materials. ontosight.ai Similarly, etherification reactions, by reacting the hydroxyl groups with alkyl halides or other electrophiles under basic conditions, would yield polyether derivatives with altered solubility and physical properties. While these reactions are fundamental for polyols, specific examples and optimized conditions for this compound are not documented.

Oxidation and Reduction Pathways for Scaffold Modification

The primary and secondary hydroxyl groups on the dihydroxypropyl chains are susceptible to oxidation. Mild oxidation could selectively convert the secondary hydroxyls to ketones, while stronger oxidizing agents could cleave the carbon-carbon bond between the hydroxyl-bearing carbons. Periodate oxidation, a common method for cleaving 1,2-diols, would be expected to break down the dihydroxypropyl side chains. Reduction of the hydroxyl groups is a less common transformation but could theoretically be achieved under harsh conditions to yield propyl-substituted ureas, fundamentally altering the hydrophilic nature of the molecule. Specific studies detailing these transformations for this compound are absent from the scientific literature.

Reactions Involving the Urea (B33335) Linkage

The central urea moiety (-NH-CO-NH-) is another reactive site within the molecule, offering pathways to different classes of compounds.

Hydrolysis and Transamidation Reactions

The urea linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield 1-amino-2,3-propanediol and carbon dioxide. The stability of the urea bond is generally high, but prolonged exposure to harsh conditions would lead to its cleavage. Transamidation, the exchange of the amino substituents of the urea with other amines, is another potential reaction, although it typically requires high temperatures or catalytic activation.

Cyclization Reactions Leading to Novel Heterocycles

The bifunctional nature of this compound, with its two dihydroxypropyl chains, presents the possibility of intramolecular cyclization reactions. For instance, under specific conditions, the hydroxyl groups could react with the urea nitrogen or carbonyl carbon to form heterocyclic structures. Intermolecular reactions could also lead to the formation of macrocyclic compounds. However, no literature currently describes the synthesis of novel heterocycles derived from this specific urea derivative.

Polymerization and Oligomerization Potentials

The structure of this compound, with its four hydroxyl groups, makes it a prime candidate for use as a cross-linking agent or a monomer in step-growth polymerization.

Its polyol nature allows it to react with diisocyanates to form polyurethanes. The resulting polymers would be characterized by a high density of hydroxyl groups, leading to materials with high hydrophilicity and potential for further functionalization. Similarly, reaction with dicarboxylic acids or their derivatives would produce polyesters with a urea linkage integrated into the polymer backbone. The urea group could contribute to the material's properties through hydrogen bonding, enhancing its thermal and mechanical stability. While the use of similar polyol ureas in polymer synthesis has been explored, specific data on the polymerization and oligomerization of this compound, including the properties of the resulting materials, are not currently available.

Formation of Polyureas and Polyurethanes via Non-Isocyanate Routes

Growing environmental and health concerns over the use of toxic isocyanates have spurred the development of non-isocyanate (NI) routes for the synthesis of polyurethanes (PUs) and polyureas. researchgate.net this compound, with its multiple hydroxyl groups, is a valuable monomer in these alternative synthetic pathways.

One of the most prominent non-isocyanate routes involves the reaction of polyols, such as this compound, with bis(cyclic carbonate)s. researchgate.netresearchgate.net This polyaddition reaction yields poly(hydroxyurethane)s (PHUs), which are a class of non-isocyanate polyurethanes. researchgate.netresearchgate.net The reaction proceeds through the ring-opening of the cyclic carbonate by the hydroxyl groups of the polyol, forming a urethane (B1682113) linkage with a pendant hydroxyl group. researchgate.net This method avoids the use of phosgene (B1210022) and isocyanates, making it a more environmentally friendly approach to polyurethane synthesis. researchgate.netresearchgate.net

The synthesis of polyureas without isocyanates can be achieved through various methods, including the reaction of urea with bis-diazo compounds catalyzed by ruthenium. uva.nl This approach involves the insertion of a carbene into the N-H bonds of urea, forming the polyurea backbone. uva.nl While this specific reaction with this compound is not explicitly detailed in the provided search results, the principle demonstrates a viable isocyanate-free pathway for polyurea formation where a di-functional urea derivative could potentially be employed.

Another strategy for non-isocyanate polyurea synthesis is the reaction of diamines with carbonic acid derivatives, such as diphenyl carbonate. uva.nl In the context of this compound, derivatization of the hydroxyl groups to primary amines would be a necessary preceding step to enable its participation in such a reaction.

The properties of the resulting non-isocyanate polyurethanes and polyureas can be tuned by the choice of co-monomers. For instance, reacting this compound or its derivatives with different diamines or bis(cyclic carbonate)s allows for the control of properties like glass transition temperature and mechanical strength. researchgate.net

| Monomer 1 | Monomer 2 | Polymer Type | Key Feature |

| This compound (as a polyol) | Bis(cyclic carbonate) | Poly(hydroxyurethane) | Non-isocyanate route, forms pendant hydroxyl groups. researchgate.netresearchgate.net |

| Urea | Bis-diazo compound | Polyurea | Ruthenium-catalyzed N-H insertion, isocyanate-free. uva.nl |

| Diamine | Diphenyl Carbonate | Polyurea | Non-isocyanate route. uva.nl |

Step-Growth Polymerization Mechanisms and Kinetics

The formation of polyureas and polyurethanes from this compound and its derivatives follows a step-growth polymerization mechanism. wikipedia.org In this type of polymerization, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers, eventually leading to long polymer chains. wikipedia.org A key characteristic of step-growth polymerization is that the molecular weight of the polymer increases slowly and high molecular weights are only achieved at very high conversion rates. wikipedia.org

The kinetics of these polymerization reactions are influenced by several factors, including the reactivity of the functional groups, the presence of catalysts, and the reaction temperature.

In the case of polyurea formation from a diamine and a diisocyanate (the traditional route), the reaction is typically very fast. However, in non-isocyanate routes, the kinetics can be different. For example, the Ru-catalyzed carbene insertion into urea's N-H bonds has its own distinct kinetic profile, where the rate-determining step is the nucleophilic attack of urea on the metal-carbene complex. uva.nl

The curing reaction of some polyurethane systems has been shown to follow first-order kinetics. researchgate.net The activation energy and other kinetic parameters can be determined experimentally, often using techniques like differential scanning calorimetry (DSC) or infrared spectroscopy to monitor the disappearance of functional groups over time. researchgate.net

| Polymerization Type | Reactants | Mechanism | Key Kinetic Factors |

| Poly(hydroxyurethane) formation | Polyol (e.g., this compound), Bis(cyclic carbonate) | Step-growth polyaddition | Nucleophilicity of -OH, electrophilicity of carbonate, catalysts. researchgate.netresearchgate.net |

| Polyurea formation (NI route) | Urea, Bis-diazo compound | Step-growth polymerization via N-H insertion | Catalyst, concentration of reactants. uva.nl |

| General Step-Growth Polymerization | Bifunctional monomers | Stepwise reaction of functional groups | Reactant stoichiometry, reaction time, temperature. wikipedia.org |

Exploration of Biological Activities and Mechanistic Insights of 1,3 Bis 2,3 Dihydroxypropyl Urea in Model Systems

In Vitro Studies on Enzyme Modulation and Inhibition Mechanisms (e.g., sEH)

The primary area of investigation for 1,3-disubstituted ureas is their activity as potent inhibitors of the enzyme soluble epoxide hydrolase (sEH) . nih.govnih.gov This enzyme is crucial in metabolizing endogenous chemical mediators that regulate blood pressure and inflammation. nih.gov The 1,3-disubstituted urea (B33335) structure acts as a pharmacophore that mimics the transition state of epoxide hydrolysis, leading to competitive inhibition of sEH. nih.gov

A significant challenge with many potent urea-based sEH inhibitors is their poor water solubility, which can limit their bioavailability and therapeutic efficacy. nih.govgoogle.com Research has focused on modifying the urea structure to enhance these physical properties. Studies have shown that incorporating polar functional groups, such as hydroxyls, into the alkyl side chains can significantly improve water solubility without compromising the compound's inhibitory potency. nih.gov Specifically, the inhibitory activity is maintained as long as the polar group is positioned at a sufficient distance from the central urea core. nih.govdrugbank.com

While no specific inhibition data for 1,3-bis(2,3-dihydroxypropyl)urea is available, the presence of two dihydroxypropyl groups is consistent with the strategy of creating a highly water-soluble sEH inhibitor.

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids) and Binding Mechanisms

The binding mechanism of 1,3-disubstituted ureas to their primary target, sEH, is well-characterized. The central urea moiety is key to the interaction, mimicking the substrate and fitting into the enzyme's active site. For other urea-containing compounds, interactions with biomolecules are known to occur through various noncovalent forces. The urea functional group can act as both a hydrogen bond donor and acceptor, allowing it to interact with amino acid residues in proteins and with nucleobases in DNA and RNA.

Cellular Uptake and Intracellular Fate Investigations in Model Cell Lines (Non-human)

Specific studies on the cellular uptake and intracellular fate of this compound are not available. However, the addition of multiple hydroxyl groups is predicted to increase the compound's hydrophilicity. This would likely influence its mechanism of crossing cell membranes, potentially favoring transport via aqueous channels or specific transporters over passive diffusion, which is more common for lipophilic compounds. Its intracellular fate would be linked to its interaction with target enzymes like sEH.

Modulation of Biochemical Pathways in Non-Clinical Models

By inhibiting sEH, 1,3-disubstituted ureas modulate biochemical pathways related to inflammation and blood pressure. Inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with anti-inflammatory and vasodilatory effects. google.comnih.gov Increased levels of EETs can lead to the amelioration of conditions like hypertension and acute lung injury in animal models. google.comnih.gov For instance, related urea-based sEH inhibitors have demonstrated anti-inflammatory efficacy in mouse models of lipopolysaccharide (LPS)-induced acute lung injury. nih.gov

Antimicrobial or Antiviral Activity Investigations in In Vitro Models

While the primary focus for many urea derivatives is sEH inhibition, other biological activities, including antimicrobial and antiviral effects, have been reported for different analogues.

Several studies have evaluated 1,3-disubstituted urea derivatives for antimicrobial properties. These investigations have shown that certain aromatic urea compounds can inhibit the growth of various bacterial and fungal pathogens. In some cases, the mechanism of action has been linked to the inhibition of biofilm formation. Biofilm inhibition can be achieved by disrupting bacterial communication systems, a process known as quorum sensing . For example, specific urea derivatives have been shown to down-regulate the genes involved in quorum sensing pathways in bacteria like Pseudomonas aeruginosa.

It is important to note that these antimicrobial studies have been conducted on urea compounds that are structurally distinct from this compound.

The antiviral potential of some urea derivatives has been explored. For instance, compounds containing a 2,3-dihydroxypropyl group attached to different chemical scaffolds have shown moderate inhibitory activity against Hepatitis B virus (HBV) with mild cytotoxicity in cellular assays. nih.gov This suggests that the dihydroxypropyl moiety can be a component of antivirally active molecules. However, no direct antiviral data exists for this compound itself.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, data tables containing detailed research findings cannot be generated.

Structure-Activity Relationships (SAR) for Biological Mechanisms

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding the specific biological activities and structure-activity relationships (SAR) of This compound . While the fundamental structure of this compound, featuring a central urea moiety symmetrically substituted with two 2,3-dihydroxypropyl chains, suggests potential for biological interactions, dedicated research to elucidate these activities is not presently available in the public domain.

The presence of multiple hydroxyl groups and the urea backbone are features commonly associated with biological activity in other molecules. For instance, the hydroxyl groups can participate in hydrogen bonding with biological targets such as enzymes and receptors, a critical interaction for molecular recognition and subsequent biological response. The urea functional group itself is a common motif in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties.

However, without experimental data from studies on this compound, any discussion of its SAR remains purely speculative. To establish a meaningful SAR profile, systematic studies would be required. These would involve the synthesis and biological testing of a series of analogues, where specific parts of the molecule are modified to observe the effect on a particular biological activity. For example, modifying the length of the alkyl chains, the number and position of the hydroxyl groups, or replacing the urea core with a thiourea (B124793) or guanidinium (B1211019) group would provide insights into the structural requirements for activity.

Given the current lack of data, no detailed research findings or data tables on the structure-activity relationships of this compound can be presented. The scientific community has yet to publish research that would form the basis for such an analysis.

Advanced Applications of 1,3 Bis 2,3 Dihydroxypropyl Urea in Materials Science and Green Chemistry

Utilization as a Monomer in Advanced Polymer Synthesis

The structure of 1,3-bis(2,3-dihydroxypropyl)urea, with its four hydroxyl groups, makes it an excellent candidate for use as a monomer or crosslinker in polymer synthesis. The presence of the 2,3-dihydroxypropyl groups is particularly critical for applications in green polymer synthesis. Urea-based functional monomers are being designed and synthesized for various polymerization processes, highlighting a trend toward creating polymers with specific functionalities built directly into the monomer backbone.

Development of Specialty Polyurethanes and Polyureas

The diol functionality of this compound allows it to react with diisocyanates to form polyurethanes. The resulting polymers are notable for having urea (B33335) linkages pre-incorporated into their backbone, effectively creating specialty polyurethane-ureas. This approach differs from traditional polyurea synthesis, which involves the reaction of amine-terminated resins with isocyanates. researchgate.net The urea group is known to be more resistant to hydrolysis than the urethane (B1682113) linkage, potentially enhancing the chemical resistance of the final polymer, particularly against alkaline conditions. researchgate.net

Furthermore, the four hydroxyl groups enable the formation of highly cross-linked networks, leading to materials with high thermal stability. researchgate.net This monomer can be used to produce non-isocyanate polyurethanes (NIPUs) or poly(hydroxyurethane)s (PHUs), which are considered more environmentally friendly alternatives to conventional polyurethanes. The properties of these PHUs, such as mechanical strength and polarity, can be tuned based on the monomer structure.

Fabrication of Biodegradable Polymer Systems

There is a significant research focus on synthesizing biodegradable polymers from renewable resources to address environmental concerns over plastic waste. researchgate.net While direct synthesis of biodegradable polymers from this compound is an emerging area, its molecular structure suggests significant potential. The compound can be derived from glycerol (B35011), a renewable feedstock. Its high hydrophilicity, conferred by the four hydroxyl groups, is a key factor that can promote biodegradability, as water accessibility is often crucial for the enzymatic or hydrolytic degradation of polymer chains.

The incorporation of such hydrophilic and renewable monomers into polymer structures, like polyesters or polyurethanes, is a recognized strategy for designing new biodegradable materials. nih.gov The presence of ester and urea linkages, which can be susceptible to hydrolysis, would further contribute to the potential degradability of polymers synthesized using this monomer.

Role in Supramolecular Chemistry and Self-Assembly Processes

The urea group is a powerful motif in supramolecular chemistry due to its ability to form strong, directional, and bifurcated hydrogen bonds. mdpi.com This allows bis-urea compounds to act as low-molecular-weight gelators (LMWGs), self-assembling in solution to form extended one-dimensional fibrous networks. mdpi.comnih.govnih.gov This hierarchical self-assembly process can immobilize large volumes of solvent, leading to the formation of supramolecular gels. mdpi.com

In aqueous solutions, the self-assembly of bis-urea amphiphiles is a well-studied phenomenon. researchgate.net The hydrophilic dihydroxypropyl arms of this compound would enhance its solubility in water, making it a candidate for forming hydrogels. The self-assembly process leads to the formation of high-aspect-ratio nanofibers, which can entangle to create a stable gel network. researchgate.net Even subtle changes in the molecular structure of bis-urea compounds can significantly impact the morphology of the resulting self-assembled structures. researchgate.netmdpi.com

Applications in Green Solvents and Catalysis

Green chemistry principles encourage the replacement of hazardous solvents with more environmentally benign alternatives. ekb.eg While direct application of this compound as a bulk green solvent is not widely documented, its properties make it an interesting candidate. Its high polarity, low volatility (predicted), and extensive hydrogen-bonding ability are characteristic of some green solvents like glycerol or ionic liquids. It could potentially be used as a component in deep eutectic solvents. However, current research has focused more on using green catalysts to synthesize urea compounds rather than using urea derivatives as catalysts or solvents themselves. For instance, ionic liquids have been used as catalysts for the synthesis of substituted ureas from amines and carbon dioxide under solvent-free conditions.

Development of Novel Functional Materials (e.g., Hydrogels, Films)

The capacity for self-assembly makes this compound and related compounds ideal for creating novel functional materials. The primary application in this area is the development of supramolecular hydrogels. mdpi.com These hydrogels are formed through the non-covalent interactions of the urea groups, creating a 3D network of fibers that traps water. mdpi.com

These materials are of interest as mimics of the extracellular matrix for biomedical applications, such as tissue engineering and drug delivery. mdpi.comresearchgate.net The mechanical properties of these hydrogels can be tuned by modifying the molecular structure of the bis-urea building block or by introducing cross-linkers. mdpi.com The reversible nature of the hydrogen bonds allows for the design of self-healing and stimulus-responsive materials.

Environmental Remediation Applications (e.g., Adsorption, Complexation)

The functional groups within this compound suggest its potential for environmental remediation applications. The multiple hydroxyl and urea groups can act as effective binding sites for the adsorption and complexation of pollutants such as heavy metal ions.

Research on related materials demonstrates this potential. For example, a new composite made by modifying polyvinyl chloride with urea has been shown to be an effective sorbent for extracting uranyl ions from solutions. Similarly, the use of urea and glycerol in the synthesis of layered double hydroxides (LDHs) has been found to enhance the adsorption of chromium (Cr(VI)). The mechanism of binding in these systems involves electrostatic attraction, ion exchange, and the formation of hydrogen bonds with the oxygen- and nitrogen-containing functional groups. Given that this compound contains these exact functionalities in a compact, accessible structure, materials derived from it, such as hydrogels or functionalized surfaces, could be highly effective for water purification and the removal of heavy metals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-bis(2,3-dihydroxypropyl)urea, considering the reactivity of its hydroxyl groups?

- Methodological Answer : The synthesis involves sequential alkylation of urea with 2,3-dihydroxypropyl groups. Due to the hydroxyl groups' susceptibility to oxidation, protective strategies (e.g., acetylation or silylation) are recommended during intermediate steps. Post-synthesis deprotection under mild acidic conditions (e.g., dilute HCl) preserves the hydroxyl functionality. Reaction monitoring via TLC or HPLC is critical to track intermediate formation and purity .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

- Methodological Answer : Use a combination of reversed-phase HPLC (C18 column, mobile phase: water/acetonitrile with 0.1% formic acid) and LC-MS for molecular weight confirmation. Validate purity using quantitative NMR (qNMR) with deuterated DMSO as a solvent to resolve hydroxyl proton signals. Cross-reference with reference standards of related compounds (e.g., Iohexol impurities) to identify co-eluting contaminants .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store at -20°C in amber vials to prevent light-induced degradation. Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines) to assess hygroscopicity and thermal decomposition. Monitor for color changes (white to yellow indicates oxidation) and quantify degradation products via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions (e.g., NMR splitting patterns) arising from stereochemical complexity in this compound?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign stereoisomers. For dynamic stereochemical interconversion, use variable-temperature NMR to observe coalescence of signals. Computational modeling (DFT or molecular mechanics) can predict stable conformers and validate experimental data .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for pharmacological studies? **

- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Use in-line FTIR to monitor reaction progress in real time. For reproducibility, employ continuous flow chemistry with immobilized catalysts to minimize side reactions .

Q. How can researchers differentiate this compound from structurally similar impurities in iodinated contrast agents like Iohexol?

- Methodological Answer : Develop a hyphenated LC-MS/MS method with MRM (multiple reaction monitoring) targeting unique fragment ions (e.g., m/z 176 for the urea backbone). Compare retention times and fragmentation patterns with certified reference materials (e.g., USP Iohexol Related Compound A RS) .

Q. What experimental approaches quantify hydrogen bonding interactions of this compound in aqueous solutions?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Complement with molecular dynamics simulations to model solvation shells and hydrogen bond networks. Solvent isotope effects (D2O vs. H2O) in NMR can further elucidate proton exchange dynamics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in LogP values reported for this compound?

- Methodological Answer : Re-evaluate LogP experimentally using shake-flask partitioning (octanol/water system) with UV quantification. Validate against computational models (e.g., XLogP3 or MarvinSuite). Note that hydroxyl group ionization at physiological pH may require pH-adjusted measurements .

Q. What protocols ensure accurate quantification of trace impurities in this compound batches?

- Methodological Answer : Apply ultra-high-performance liquid chromatography (UHPLC) with a sensitivity-optimized PDA detector. Use standard addition methods to account for matrix effects. For sub-ppm detection limits, employ high-resolution mass spectrometry (HRMS) in full-scan mode .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.